molecular formula C11H14Cl2N2O B14577377 N'-(3,4-Dichlorophenyl)-N-methyl-N-propan-2-ylurea CAS No. 61208-47-7

N'-(3,4-Dichlorophenyl)-N-methyl-N-propan-2-ylurea

Cat. No.: B14577377
CAS No.: 61208-47-7
M. Wt: 261.14 g/mol
InChI Key: HZAWPQHMLOBWMM-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of phenylurea and is characterized by the presence of two chlorine atoms on the phenyl ring, an isopropyl group, and a methylurea moiety. This compound is often used as a herbicide and has been studied for its effects on photosynthesis.

Properties

CAS No.

61208-47-7

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-methyl-1-propan-2-ylurea

InChI

InChI=1S/C11H14Cl2N2O/c1-7(2)15(3)11(16)14-8-4-5-9(12)10(13)6-8/h4-7H,1-3H3,(H,14,16)

InChI Key

HZAWPQHMLOBWMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates. One common method includes treating 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with isopropylamine and methylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted phenylurea derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea involves the inhibition of photosynthesis. It specifically blocks the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone. This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and NADPH), ultimately leading to the plant’s death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying specific biochemical pathways and for use in targeted applications.

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